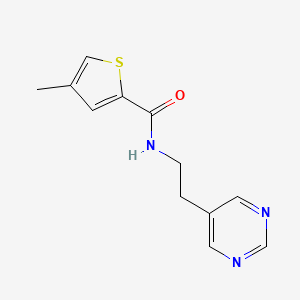

4-methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-(2-pyrimidin-5-ylethyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-9-4-11(17-7-9)12(16)15-3-2-10-5-13-8-14-6-10/h4-8H,2-3H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFCQGUOBUHGSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCCC2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur.

Introduction of the Pyrimidine Moiety: The pyrimidine group can be introduced via a nucleophilic substitution reaction using a suitable pyrimidine derivative.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the pyrimidine moiety or the carboxamide group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the pyrimidine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrimidine rings.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds with similar structures to 4-methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide exhibit promising anticancer properties. A study highlighted that derivatives of thiophene carboxamides can induce apoptosis in cancer cells by modulating key signaling pathways related to cell survival and proliferation. For instance, compounds with structural similarities showed selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells .

2. Antimicrobial Properties

The compound has shown potential antimicrobial activity against several pathogens. Preliminary studies suggest that modifications in the thiophene structure enhance its efficacy against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds was reported to be around 256 µg/mL, indicating a significant antimicrobial effect .

3. Enzyme Inhibition

this compound may act as an inhibitor of specific enzymes involved in disease processes. Research suggests that similar compounds can inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurodegenerative diseases like Alzheimer's disease. This inhibition could lead to increased levels of neurotransmitters, potentially improving cognitive function .

Biological Research Applications

1. Molecular Hybridization

The compound's structure allows it to serve as a scaffold for designing new molecular hybrids aimed at enhancing biological activity. By combining the thiophene moiety with other pharmacophores, researchers can develop novel compounds that may possess improved therapeutic profiles .

2. Mechanistic Studies

Studies utilizing this compound can help elucidate the mechanisms underlying its biological effects. For example, research into how it interacts with cellular pathways can provide insights into its potential therapeutic applications and help identify biomarkers for treatment response .

Material Science Applications

1. Organic Electronics

Due to its unique electronic properties, this compound may find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene unit contributes to charge transport properties, making it a candidate for developing efficient organic semiconductors .

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of thiophene carboxamides significantly reduced cell viability in human cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting the potential for developing anticancer therapies based on this compound .

Case Study 2: Antimicrobial Activity

Research conducted on related compounds found that structural modifications could enhance antimicrobial efficacy against resistant strains of bacteria. The findings suggest that the incorporation of thiophene moieties could be critical in developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target being studied.

Comparison with Similar Compounds

Similar Compounds

4-methyl-N-(2-(pyridin-5-yl)ethyl)thiophene-2-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

4-methyl-N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

4-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzene-2-carboxamide: Similar structure but with a benzene ring instead of a thiophene ring.

Uniqueness

The uniqueness of 4-methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide lies in its specific combination of the thiophene ring and the pyrimidine moiety, which imparts distinct chemical and biological properties. This combination can enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.

Biological Activity

4-methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound belonging to the thiophene family. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C12H14N2OS

- CAS Number : 2034518-79-9

This compound features a thiophene ring, a pyrimidine moiety, and an amide functional group, contributing to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophene Ring : This can be achieved through methods such as the Gewald reaction.

- Introduction of the Pyrimidine Moiety : A nucleophilic substitution reaction is often employed.

- Amidation : The final step involves forming the carboxamide group using an appropriate amine and carboxylic acid derivative.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, particularly those producing extended-spectrum β-lactamases (ESBLs). The compound demonstrated potent inhibition against E. coli strains, suggesting its potential as an antibacterial agent .

Anticancer Properties

The anticancer activity of this compound has been evaluated through various in vitro and in vivo studies. Notably, it was tested against multiple cancer cell lines in the NCI-60 cancer cell line panel. The results showed that it had a GI50 value of approximately 10 nM across 40 different cancer cell lines, indicating a strong antiproliferative effect .

Additionally, in xenograft mouse models using MDA-MB-435 breast cancer cells, the compound exhibited statistically significant antitumor effects when administered at a dose of 75 mg/kg three times a week .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored. Similar thiophene derivatives have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. For instance, related compounds demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Microtubule Depolymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Receptor Interaction : The pyrimidine moiety may facilitate interactions with specific biological receptors or enzymes.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-methyl-N-(2-(pyridin-5-yl)ethyl)thiophene-2-carboxamide | Pyridine Structure | Moderate antibacterial activity |

| 4-methyl-N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide | Furan Structure | Lower anticancer potency |

| 4-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzene-2-carboxamide | Benzene Structure | Limited bioactivity |

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- In Vitro Studies : A study demonstrated that at concentrations as low as 10 µM, the compound effectively inhibited proliferation in various cancer cell lines.

- In Vivo Efficacy : In animal models, the compound showed significant tumor reduction compared to controls after two weeks of treatment.

- Safety Profile : Preliminary toxicity assessments indicated manageable side effects at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via coupling of thiophene-2-carboxylic acid derivatives with pyrimidine-containing amines. A general procedure involves:

- Step 1 : Activation of the carboxylic acid using thionyl chloride (SOCl₂) or carbodiimide-based reagents to form the acyl chloride or active ester.

- Step 2 : Condensation with 2-(pyrimidin-5-yl)ethylamine in anhydrous acetonitrile under reflux (70–80°C) for 4–6 hours .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by -NMR, -NMR, and HRMS .

- Optimization : Microwave-assisted synthesis (100–120°C, 30 min) or solvent-free fusion methods can improve yields by 15–20% .

Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

- Key Techniques :

- NMR Spectroscopy : -NMR should resolve the methyl group (δ 2.4–2.6 ppm) and pyrimidine protons (δ 8.6–9.0 ppm). -NMR confirms the carbonyl (δ 165–170 ppm) and pyrimidine carbons (δ 155–160 ppm) .

- Mass Spectrometry : HRMS (ESI+) should show [M+H]⁺ with <2 ppm error. Fragmentation patterns (e.g., loss of CO from the carboxamide) aid structural validation .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and thiophene ring vibrations (~690 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Methodology :

- Solubility : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy (λ = 260–280 nm). Aggregation can be monitored via dynamic light scattering (DLS) .

- Stability : Incubate at 37°C in PBS or simulated biological fluids (e.g., human serum), then analyze degradation products via HPLC-MS at 0, 24, and 48 hours .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity or interactions with biological targets?

- Approach :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model the electron density of the pyrimidine ring and thiophene carboxamide. This predicts nucleophilic/electrophilic sites for derivatization .

- Molecular Dynamics (MD) : Simulate binding to kinase targets (e.g., EGFR) by docking the pyrimidine moiety into ATP-binding pockets. AMBER or GROMACS software can estimate binding free energies (ΔG) .

- Validation : Compare computational results with experimental IC₅₀ values from kinase inhibition assays .

Q. How can contradictory data in bioactivity studies (e.g., varying IC₅₀ values) be resolved?

- Troubleshooting Framework :

- Step 1 : Verify assay conditions (e.g., ATP concentration in kinase assays, pH, temperature).

- Step 2 : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Step 3 : Analyze impurities via LC-MS; trace solvents (e.g., DMF) may inhibit enzyme activity .

Q. What strategies are effective for modifying the compound to enhance selectivity against off-target proteins?

- Structural Insights :

- Pyrimidine Substitution : Replace the 5-pyrimidinyl group with 4-pyridinyl to reduce off-target kinase binding.

- Linker Optimization : Shorten the ethyl spacer between pyrimidine and carboxamide to improve steric fit in target pockets .

- Validation : Perform SAR studies with 10–15 analogs, testing against a panel of 50 kinases .

Q. How can researchers design experiments to study the compound’s mechanism of action in complex biological systems?

- Integrated Workflow :

- Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways.

- Chemoproteomics : Use a biotinylated probe of the compound to pull down interacting proteins for identification via LC-MS/MS .

- Validation : CRISPR-Cas9 knockout of candidate targets to confirm phenotype rescue .

Data Contradiction & Reproducibility

Q. Why might NMR spectra of the compound vary between research groups, and how can this be addressed?

- Root Causes :

- Solvent Effects : Deuterated DMSO vs. CDCl₃ shifts proton signals (e.g., amide NH in DMSO-d₆ at δ 10–11 ppm vs. CDCl₃ at δ 8–9 ppm) .

- Impurities : Residual solvents (e.g., acetonitrile) or unreacted starting materials.

- Resolution : Standardize NMR acquisition parameters (e.g., 500 MHz, 25°C) and use spiking experiments with authentic samples .

Q. What experimental controls are essential for ensuring reproducibility in bioactivity assays?

- Critical Controls :

- Positive/Negative Controls : Include staurosporine (pan-kinase inhibitor) and vehicle (DMSO) in all assays.

- Batch Consistency : Synthesize three independent batches of the compound and test bioactivity (CV <15% acceptable) .

- Blinding : Use blinded analysts for data collection to reduce bias .

Methodological Resources

- Synthesis Protocols : Ref .

- Computational Tools : DFT/MD workflows .

- Bioassay Design : Kinase profiling panels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.